molecular formula C10H13NO2 B1607247 Ethyl benzylcarbamate CAS No. 2621-78-5

Ethyl benzylcarbamate

Cat. No. B1607247
M. Wt: 179.22 g/mol
InChI Key: XSXLCQLOFRENHC-UHFFFAOYSA-N
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Patent
US07935831B2

Procedure details

288 g of ethyl pyruvate, 250 g of benzylurethane, 2.5 g of p-toluenesulphonic acid and 1 g of hydroquinone are introduced into 2.5 l of toluene and refluxed for 9 h in a water separator. The reaction solution is then filtered through silica gel and washed with 500 ml of toluene. The filtrate is treated with 1 g of hydroquinone and concentrated to the greatest possible extent on a rotary evaporator. 376 g of ethyl N-benzyloxycarbonyl-2-amino-acrylate are obtained as an oil, which according to HPLC has a purity of about 90%.
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C:2]([CH3:4])=O.C([NH:16][C:17]([O:19]CC)=[O:18])C1C=CC=CC=1.[C:22]1([CH3:28])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C=CC(O)=CC=1)O.O>[CH2:28]([O:19][C:17]([NH:16][C:2](=[CH2:4])[C:1]([O:6][CH2:7][CH3:8])=[O:5])=[O:18])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
288 g
Type
reactant
Smiles
C(C(=O)C)(=O)OCC
Name
Quantity
250 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)OCC
Name
Quantity
2.5 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.5 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
1 g
Type
catalyst
Smiles
C1(O)=CC=C(O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution is then filtered through silica gel
WASH
Type
WASH
Details
washed with 500 ml of toluene
ADDITION
Type
ADDITION
Details
The filtrate is treated with 1 g of hydroquinone
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to the greatest possible extent on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC(C(=O)OCC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 376 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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